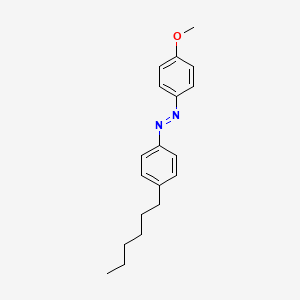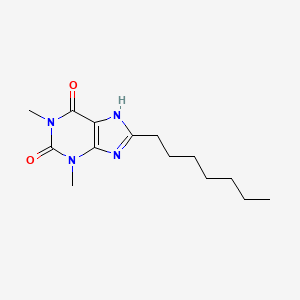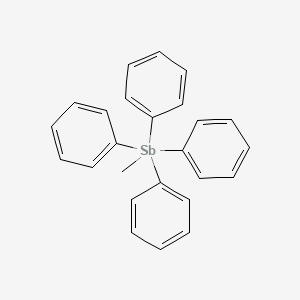
Methyl(tetraphenyl)-lambda~5~-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(tetraphenyl)-lambda~5~-stibane is an organoantimony compound characterized by a central antimony atom bonded to a methyl group and four phenyl groups. This compound belongs to the broader class of organometallic compounds, which are known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(tetraphenyl)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with tetraphenylmethane in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(tetraphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to lower oxidation states of antimony.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl(tetraphenyl)-lambda~5~-stibane has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Methyl(tetraphenyl)-lambda~5~-stibane involves its interaction with molecular targets through its antimony center. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination chemistry and redox reactions, which are central to its function in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylstannane: Similar structure but with a tin center instead of antimony.
Tetraphenylsilane: Contains a silicon center, exhibiting different chemical properties.
Tetraphenylgermane: Germanium-based analogue with distinct reactivity.
Uniqueness: Methyl(tetraphenyl)-lambda~5~-stibane is unique due to the presence of the antimony atom, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring strong coordination and redox activity.
Eigenschaften
CAS-Nummer |
33756-93-3 |
|---|---|
Molekularformel |
C25H23Sb |
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
methyl(tetraphenyl)-λ5-stibane |
InChI |
InChI=1S/4C6H5.CH3.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H3; |
InChI-Schlüssel |
PKLBUPPPAQLXIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
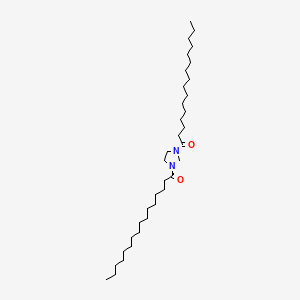
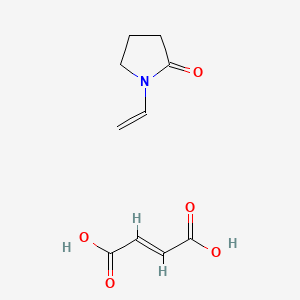
![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
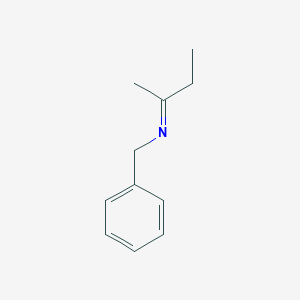

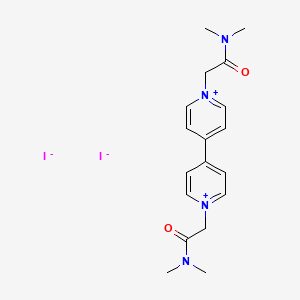
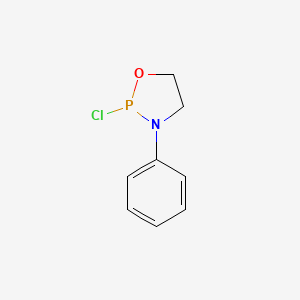
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
